2-(4-chloro-3,5-dimethylphenoxy)-N-(oxolan-2-ylmethyl)propanamide
Overview
Description
2-(4-chloro-3,5-dimethylphenoxy)-N-(oxolan-2-ylmethyl)propanamide is a synthetic organic compound It is characterized by the presence of a chlorinated phenoxy group, a dimethyl substitution on the aromatic ring, and a tetrahydrofuran moiety attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-3,5-dimethylphenoxy)-N-(oxolan-2-ylmethyl)propanamide typically involves multiple steps:
Formation of the Phenoxy Intermediate: The starting material, 4-chloro-3,5-dimethylphenol, undergoes a nucleophilic substitution reaction with an appropriate alkyl halide to form the phenoxy intermediate.
Amidation Reaction: The phenoxy intermediate is then reacted with a suitable amine, such as tetrahydro-2-furanylmethylamine, under amidation conditions to form the final propanamide compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, solvent selection, and reaction condition optimization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the aromatic ring or the tetrahydrofuran moiety.
Reduction: Reduction reactions could target the amide group, potentially converting it to an amine.
Substitution: The chlorinated aromatic ring may participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a metal catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
2-(4-chloro-3,5-dimethylphenoxy)-N-(oxolan-2-ylmethyl)propanamide could have various scientific research applications:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Exploration as a potential therapeutic agent, particularly if it exhibits biological activity.
Industry: Use in the development of new materials or as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chloro-3,5-dimethylphenoxy)acetic acid
- 2-(4-chloro-3,5-dimethylphenoxy)ethanol
- N-(tetrahydro-2-furanylmethyl)acetamide
Uniqueness
The uniqueness of 2-(4-chloro-3,5-dimethylphenoxy)-N-(oxolan-2-ylmethyl)propanamide lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-(oxolan-2-ylmethyl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClNO3/c1-10-7-14(8-11(2)15(10)17)21-12(3)16(19)18-9-13-5-4-6-20-13/h7-8,12-13H,4-6,9H2,1-3H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEDJKPXUJSTALD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OC(C)C(=O)NCC2CCCO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.80 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
40.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49716922 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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